molecular formula C18H28 B1505112 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene CAS No. 29577-16-0

3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene

Cat. No.: B1505112
CAS No.: 29577-16-0
M. Wt: 244.4 g/mol
InChI Key: XLNXLJLQLGUPNZ-UHFFFAOYSA-N
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Description

Its structure includes a 2,2-dimethylpropyl (neopentyl) group at position 3 and methyl groups at positions 1, 1, 3, and 3. The branching and steric bulk from these substituents distinguish it from simpler dihydroindene derivatives .

Properties

IUPAC Name

3-(2,2-dimethylpropyl)-1,1,3,5-tetramethyl-2H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28/c1-13-8-9-14-15(10-13)18(7,11-16(2,3)4)12-17(14,5)6/h8-10H,11-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNXLJLQLGUPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2(C)CC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700729
Record name 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29577-16-0
Record name 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Molecular Formula Key Substituents Structural Features
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene Likely C₁₈H₂₈ 2,2-Dimethylpropyl, four methyl groups Branched alkyl groups enhance hydrophobicity and steric hindrance.
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene (CID 14026682) C₁₃H₁₈ Methyl groups at positions 1,1,3,3 Simpler structure; lacks neopentyl group and position 5 methyl. Lower molecular weight.
2-Methyl-2,3-dihydro-1H-indene (CAS 824-63-5) C₁₀H₁₂ Single methyl group at position 2 Minimal branching; lower boiling point (204°C estimate) compared to target compound.
1,2,3-Trimethyl-1-phenyl-2,3-dihydro-1H-indene (CAS 33611-16-4) C₁₈H₁₈ Phenyl group at position 1, methyl groups Aromatic phenyl substituent introduces π-π interactions; differs in electronic properties.

Physicochemical Properties

  • Hydrophobicity : The neopentyl group and tetramethyl substitutions in the target compound increase lipophilicity compared to 2-methyl- and 1,1,3,3-tetramethyl derivatives .
  • Steric Effects : The bulky 2,2-dimethylpropyl group may hinder reactivity at the indene backbone, contrasting with less-substituted analogs like 2-methyl-2,3-dihydro-1H-indene .
  • Thermal Stability : Higher molecular weight and branching suggest a higher boiling point than 2-methyl-2,3-dihydro-1H-indene (204°C), though experimental data are lacking.

Case Study: ACAT Inhibitor F-1394

F-1394 () shares the 2,2-dimethylpropyl group but incorporates it into a ureido-cyclohexane structure. This highlights the group’s versatility in medicinal chemistry but diverges from the target compound’s indene-based architecture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene
Reactant of Route 2
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene

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